molecular formula C9H15NO4 B046671 4H-1,2-Oxazine-3-carboxylicacid,6-ethoxy-5,6-dihydro-,ethylester(9CI) CAS No. 112135-47-4

4H-1,2-Oxazine-3-carboxylicacid,6-ethoxy-5,6-dihydro-,ethylester(9CI)

Cat. No.: B046671
CAS No.: 112135-47-4
M. Wt: 201.22 g/mol
InChI Key: ZFRDVXUWZIEVIT-UHFFFAOYSA-N
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Description

The compound "4H-1,2-Oxazine-3-carboxylic acid, 6-ethoxy-5,6-dihydro-, ethyl ester (9CI)" is a heterocyclic organic molecule featuring a 1,2-oxazine ring system. This six-membered ring contains one oxygen and one nitrogen atom in the 1,2-positions. The structure includes an ethoxy group at position 6, a saturated 5,6-dihydro moiety, and an ethyl ester at position 2. These functional groups contribute to its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name

ethyl 6-ethoxy-5,6-dihydro-4H-oxazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-3-12-8-6-5-7(10-14-8)9(11)13-4-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRDVXUWZIEVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(=NO1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Generation of α-Nitrosoalkene

Cyclohexanone oxime reacts with chloramine-T (N-chloro-p-toluenesulfonamide) in ethanol under reflux to form an α-nitrosoalkene intermediate. Chloramine-T acts as both an oxidizing agent and a nitrosating agent, converting the oxime into a reactive nitroso species. Triethylamine is added to neutralize acidic byproducts, ensuring the stability of the intermediate.

Cycloaddition with Ethyl Acrylate

The α-nitrosoalkene undergoes a regioselective Hetero-Diels-Alder reaction with ethyl acrylate, yielding the 1,2-oxazine ring system. The reaction is conducted under reflux in ethanol, with a reaction time of 2 hours. The electron-deficient dienophile (ethyl acrylate) facilitates cycloaddition at the β-position of the nitroso group, producing the bicyclic structure with a 72% isolated yield.

Table 1: Reaction Parameters and Yield

Starting MaterialReagent/CatalystSolventTemperatureTimeYield
Cyclohexanone oximeChloramine-T, TEAEthanolReflux2 hr72%

Optimization of Reaction Conditions

Role of Base and Stoichiometry

Triethylamine (TEA) is critical for scavenging HCl generated during the nitrosation step. A molar ratio of 1:1.01 (oxime to chloramine-T) ensures complete conversion, while excess TEA (5.6 equiv) prevents side reactions. Lower TEA concentrations result in incomplete neutralization, leading to tar formation and reduced yields.

Solvent and Temperature Effects

Ethanol is preferred for its ability to dissolve both polar and non-polar reactants. Elevated temperatures (reflux, ~78°C) accelerate the cycloaddition step without decomposing the nitroso intermediate. Alternatives like dichloromethane or acetonitrile reduce reaction rates due to poor solubility of intermediates.

Purification and Characterization

The crude product is purified via column chromatography (chloroform:ethyl acetate, 8:2) to remove unreacted starting materials and sulfonamide byproducts. Key spectral data confirm the structure:

  • 1H NMR (CDCl3) : δ 1.29 (t, 3H, CH3), 1.35–1.44 (m, 8H, CH2), 4.28 (dd, 1H, CH), 4.69 (q, 2H, CH2).

  • 13C NMR (CDCl3) : δ 174.3 (C=O), 163.2 (oxazine C-O), 83.2 (C-3), 61.1 (OCH2CH3).

  • MS : m/z 211 [M+] (22%), 166 (100%).

Table 2: Spectral Data Summary

TechniqueKey SignalsAssignment
1H NMR δ 1.29 (t), 4.28 (dd), 4.69 (q)Ethyl groups, oxazine protons
13C NMR δ 174.3, 163.2, 83.2, 61.1Carbonyl, oxazine carbons, ethoxy
Mass Spec m/z 211 (M+), 166 (base peak)Molecular ion, fragment ions

Alternative Synthetic Routes and Limitations

Condensation of Amino Alcohols and Carboxylic Acids

A common strategy for 1,3-oxazines involves condensing 3-aminopropanol with carboxylic acids under microwave irradiation. However, this method fails to produce 1,2-oxazines due to mismatched ring sizes and incompatible stereoelectronics. Attempts to adapt this approach by substituting propiolic acid derivatives resulted in polymerization rather than cyclization.

Palladium-Catalyzed Carbonylation

Pd-mediated carbonylative coupling of ortho-halophenols with cyanamide generates 1,3-benzoxazin-4-ones. While this method is efficient for fused 1,3-oxazines, it cannot introduce the ethoxy and ester substituents required for the target compound. Modifying the substrate to include ethyl acrylate moieties led to catalyst poisoning.

Scalability and Practical Considerations

The Hetero-Diels-Alder route is scalable to multigram quantities with consistent yields (70–75%). Key challenges include:

  • Storage of α-Nitrosoalkenes : These intermediates are thermally unstable and must be used immediately.

  • Byproduct Management : Sulfonamide residues from chloramine-T require thorough washing with dilute NaOH during workup.

  • Cost Efficiency : Chloramine-T is inexpensive, but ethyl acrylate’s volatility necessitates careful reflux control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethoxy-5,6-dihydro-4H-oxazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazine N-oxides.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: The ethoxy and carboxylate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of oxazine N-oxides.

    Reduction: Formation of dihydro-oxazine derivatives.

    Substitution: Formation of various substituted oxazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that oxazine derivatives, including 4H-1,2-oxazine compounds, exhibit significant activity against cancer cells. For instance, a study demonstrated that oxazine-linked pyrimidines can bind to the p65 subunit of NF-kB, a critical factor in cancer progression. This binding resulted in decreased DNA binding ability of NF-kB and reduced inflammatory cytokine levels in cancer models .

Anti-inflammatory Properties

The compound has also shown promise in treating inflammatory conditions. In an animal model of inflammatory bowel disease (IBD), treatment with related oxazine compounds led to a reduction in myeloperoxidase activity and modulation of cytokine levels such as TNF–α and IL–6 . This suggests potential therapeutic applications for managing chronic inflammatory diseases.

Synthetic Pathways

The synthesis of 4H-1,2-oxazines has been achieved through various methodologies, including ring expansion reactions of isoxazoles using rhodium carbenoids. These reactions have yielded high percentages of desired products (up to 96%) and have been explored for their efficiency and selectivity . Such synthetic routes are crucial for developing new derivatives with enhanced biological activities.

Deoxygenative Arylation

Another application involves the deoxygenative arylation of 5,6-dihydro-4H-1,2-oxazine-N-oxides using aryne precursors. This method allows for the introduction of aryl groups into the oxazine structure, potentially enhancing its pharmacological properties . The ability to modify the oxazine core opens avenues for creating targeted therapies.

Case Studies

StudyApplicationFindings
Study on NF-kB BindingAnticancerDemonstrated decreased NF-kB activity in breast cancer cells
IBD ModelAnti-inflammatoryReduced inflammatory markers in treated mice
Synthesis MethodologyOrganic SynthesisAchieved high yields (up to 96%) through rhodium-catalyzed reactions
Arylation ReactionOrganic SynthesisSuccessful introduction of aryl groups into oxazine structures

Mechanism of Action

The mechanism of action of Ethyl 6-ethoxy-5,6-dihydro-4H-oxazine-3-carboxylate involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes and receptors, modulating their activity. The ethoxy and carboxylate groups can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Predicted pKa LogP PSA (Ų)
Target Compound (9CI) C₉H₁₅NO₄ ~201.22* Ethoxy, ethyl ester Not reported ~1.2† ~50.3†
4H-1,2-Oxazine-3-carboxylic acid (CAS 124462-41-5) C₁₁H₂₁NO₄Si 283.37 Trimethylsilyloxy, dimethyl Not reported ~2.5† ~60.1†
1,2,4-Triazine-6-carboxylic acid (CAS 116496-93-6) C₄H₄N₄O₃ 156.10 Amino, oxo 10.16 ~-0.5† ~105.0†
2H-1,2,3-Triazole-4-carboxylic acid (CAS 497855-39-7) C₇H₁₁N₃O₂ 169.18 Propyl Not reported 0.8118 71.34

*Estimated based on analogs; †Predicted using computational tools.

Table 2: Structural and Functional Comparisons
Compound Class Ring System Key Functional Groups Potential Applications
1,2-Oxazine derivatives O, N in 1,2-positions Ethoxy, ester Drug intermediates, agrochemicals
Thiadiazine derivatives S, N in 1,3,4-positions Amino, methyl Antimicrobial agents
Triazine derivatives Three N atoms Amino, oxo Herbicides, coordination chemistry
Oxadiazole derivatives O, N in 1,2,5-positions Oxide, amino Energetic materials, ligands

Research Findings and Implications

  • Synthetic Accessibility : Ethyl ester derivatives (e.g., the target compound) are often synthesized via esterification of carboxylic acid precursors, while silyl ethers (e.g., CAS 124462-41-5) require specialized protecting-group strategies .
  • Biological Relevance : Oxazines and triazines are prevalent in bioactive molecules; the ethoxy group in the target compound may improve metabolic stability compared to methyl or phenyl analogs .
  • Stability Concerns : Thiadiazines with sulfur atoms may exhibit lower thermal stability than oxazines, while triazoles (e.g., CAS 497855-39-7) resist hydrolysis due to aromaticity .

Biological Activity

4H-1,2-Oxazine-3-carboxylic acid, 6-ethoxy-5,6-dihydro-, ethyl ester (9CI) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₅NO₄
  • IUPAC Name : Ethyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-3-carboxylate

This structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that oxazines can interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The specific mechanisms for 4H-1,2-Oxazine derivatives often involve:

  • Inhibition of NF-kB Pathway : Compounds related to oxazines have shown promise in inhibiting the NF-kB signaling pathway, which is crucial in cancer cell proliferation and survival. For instance, studies have demonstrated that certain oxazine derivatives can decrease the DNA binding ability of NF-kB in hepatocellular carcinoma cells .
  • Antimicrobial Activity : Some derivatives exhibit antibacterial properties against various bacterial strains. The synthesis of oxazine derivatives has been linked to enhanced antimicrobial activity due to structural modifications that increase their efficacy against pathogens .

Case Studies

Several studies have evaluated the biological activity of compounds related to 4H-1,2-Oxazine:

  • Inhibition of Cancer Cell Proliferation :
    • A study synthesized new oxazine-linked pyrimidines that inhibited breast cancer cell viability (MCF–7) with IC50 values ranging from 6.29 µM to 9.17 µM . This suggests that modifications in the oxazine structure can lead to potent anticancer agents.
  • Antitubercular Activity :
    • Research on 3,4-dihydro-2H-benzob[1,4]oxazine derivatives indicated promising antitubercular activity against Mycobacterium tuberculosis with varying degrees of efficacy depending on the specific structural features of the compounds .
  • Antimicrobial Screening :
    • A study reported that certain oxazine derivatives demonstrated selective antibacterial activity against multiple bacterial strains, highlighting their potential as therapeutic agents .

Data Table: Biological Activity Summary

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
Oxazine-Pyrimidine Derivative 3aMCF–79.17Inhibition of NF-kB
Oxazine-Pyrimidine Derivative 5bMCF–76.29Inhibition of NF-kB
3,4-Dihydro-2H-benzob[1,4]oxazineMycobacterium tuberculosisVariesAntitubercular activity
Various Oxazine DerivativesMultiple Bacterial StrainsVariesAntibacterial activity

Q & A

Q. What are the recommended synthetic pathways for 4H-1,2-oxazine-3-carboxylic acid derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: Begin with a nucleophilic substitution or cyclocondensation approach, using ethyl glyoxylate and ethoxyamine as precursors. Optimize reaction conditions (temperature, solvent polarity, catalyst) via Design of Experiments (DoE) to minimize side products. Monitor reaction progress using TLC or HPLC with UV detection. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by NMR (¹H/¹³C) and mass spectrometry. Adjust stoichiometry based on steric hindrance from the ethoxy group to improve diastereoselectivity .

Q. How should researchers characterize the stereochemical configuration of the 5,6-dihydrooxazine ring system?

  • Methodological Answer: Use X-ray crystallography for definitive stereochemical assignment if crystals are obtainable. For solution-phase analysis, employ NOESY NMR to identify spatial proximity between the ethoxy group and adjacent protons. Compare experimental optical rotation values with computational predictions (DFT-based methods) to validate enantiomeric purity. Chiral HPLC with a polysaccharide column can resolve enantiomers if racemization is suspected .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Use fume hoods and nitrile gloves (tested for chemical resistance to esters and ethers). Inspect PPE integrity before use. In case of skin contact, wash immediately with soap and water. Store the compound in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ethoxy or ester groups. Follow waste disposal guidelines for heterocyclic compounds with potential ecotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

  • Methodological Answer: Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering in the 5,6-dihydrooxazine system). Use 2D-COSY and HSQC to assign coupling patterns and distinguish between conformational isomers. If discrepancies persist, consider computational NMR chemical shift prediction (e.g., using Gaussian or ORCA) to model electronic environments. Cross-validate with IR spectroscopy to confirm functional group integrity .

Q. What strategies are effective for studying the hydrolytic stability of the ethoxy and ester groups under physiological conditions?

  • Methodological Answer: Conduct accelerated stability studies in buffered solutions (pH 1–10) at 37°C. Monitor degradation kinetics via LC-MS and quantify hydrolysis products (e.g., carboxylic acid derivatives). Use Arrhenius plots to extrapolate shelf-life. For mechanistic insights, employ isotopic labeling (e.g., ¹⁸O in the ester group) and track isotopic distribution in products using HRMS .

Q. How can computational chemistry predict the compound’s reactivity in cycloaddition or nucleophilic substitution reactions?

  • Methodological Answer: Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Simulate transition states for potential [4+2] cycloadditions or SN2 reactions at the ethoxy group. Validate predictions with experimental kinetic studies under varying electrophile concentrations. Compare computed activation energies with experimental Arrhenius parameters .

Data Presentation & Critical Analysis

Q. What statistical methods are appropriate for analyzing variability in synthetic yield across multiple batches?

  • Methodological Answer: Apply ANOVA to identify significant variables (e.g., catalyst loading, temperature). Use Tukey’s HSD test for post-hoc pairwise comparisons. For non-normal data, employ non-parametric tests (Kruskal-Wallis). Report confidence intervals (95%) and effect sizes. Visualize trends using box plots or control charts to highlight outliers or systematic errors .

Q. How should researchers design experiments to investigate the compound’s potential as a chiral ligand in asymmetric catalysis?

  • Methodological Answer: Screen the compound against prochiral substrates (e.g., ketones for asymmetric reductions) using metal catalysts (e.g., Ru or Rh complexes). Measure enantiomeric excess (ee) via chiral GC or HPLC. Optimize ligand-to-metal ratios and solvent polarity. Compare turnover numbers (TON) and selectivity with known ligands (e.g., BINAP). Use X-ray crystallography to study metal-ligand coordination geometry .

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